1-butyl-1H-pyrazole
Overview
Description
1-butyl-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. The butyl group attached to the nitrogen atom in this compound enhances its chemical properties and potential applications. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-butyl-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. For instance, the reaction of butylhydrazine with 1,3-diketones under acidic or basic conditions can yield this compound . Another method involves the use of transition-metal catalysts, such as palladium or copper, to facilitate the cyclization of appropriate precursors .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Catalytic processes using eco-friendly catalysts and solvents are preferred to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-butyl-1H-pyrazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, alkylating agents, and nucleophiles in solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Pyrazole-3-carboxylic acid derivatives.
Reduction: Hydropyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-butyl-1H-pyrazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-butyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved vary based on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-pyrazole
- 1-ethyl-1H-pyrazole
- 1-propyl-1H-pyrazole
Comparison
1-butyl-1H-pyrazole is unique due to the presence of the butyl group, which can influence its lipophilicity, solubility, and overall chemical reactivity compared to its methyl, ethyl, and propyl analogs. These differences can affect its biological activity and suitability for various applications.
Properties
IUPAC Name |
1-butylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-2-3-6-9-7-4-5-8-9/h4-5,7H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPJPCHSXGNEMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200082 | |
Record name | n-Butylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40200082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52096-24-9 | |
Record name | n-Butylpyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052096249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | n-Butylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40200082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-butyl-1H-pyrazole interact with bovine lactoferrin?
A: The research article focuses on the crystallographic structure of the complex formed between this compound-5-carboxylic acid and the C-lobe of bovine lactoferrin. [] While it doesn't explicitly detail the interaction mechanism, the study elucidates the binding site and provides structural insights at a resolution of 1.38 Å. This suggests that this compound-5-carboxylic acid likely interacts with specific amino acid residues within the binding pocket of bovine lactoferrin's C-lobe. Further studies would be needed to determine the exact nature of these interactions, such as hydrogen bonding, hydrophobic interactions, or van der Waals forces.
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